13,15-Dideoxy Modification and Toxicity
13‑Dehydroxyindaconitine is structurally defined by the absence of hydroxyl groups at C‑13 and C‑15, distinguishing it from indaconitine (which retains a C‑13 hydroxyl). This 13,15‑dideoxy modification is a critical toxicity determinant within the aconitine alkaloid class. Class‑level SAR evidence demonstrates that the removal of hydroxyl groups at these positions, combined with the presence or absence of the C‑14‑benzoyl ester, significantly alters lethal potency in mice [1].
LD₅₀ ranking (mouse iv): AC 0.12 > IA 0.24 > 3-AIA 0.48 > BA 10.1 mg/kg. 13,15-dideoxy modification correlates with reduced lethal potency.
Supports structure-toxicity endpoint correlation for C-13/C-15 oxidation context.
Class-level SAR; compound-specific LD₅₀ not determined.
| Evidence Dimension | Structural modification and predicted toxicity shift |
|---|---|
| Target Compound Data | 13,15‑dideoxyaconitine (13‑dehydroxyindaconitine); lacks C‑13 and C‑15 hydroxyls |
| Comparator Or Baseline | Indaconitine (IA): retains C‑13 hydroxyl; Aconitine (AC): fully substituted |
| Quantified Difference | Class‑level SAR shows that hydrolysis or deletion of ester/hydroxyl groups reduces iv LD₅₀ in mice: AC (0.12 mg/kg) > IA (0.24 mg/kg) > 3‑AIA (0.48 mg/kg) > BA (10.1 mg/kg) [1] |
| Conditions | Mouse intravenous LD₅₀ assay; comparative toxicity ranking of aconitine and nine analogs |
Why This Matters
The 13,15‑dideoxy structural signature provides a specific molecular handle to isolate the contribution of C‑13/C‑15 oxidation to sodium‑channel binding and acute toxicity, which cannot be achieved with indaconitine or aconitine.
- [1] Zhou, Y. P., Liu, W. H., Zeng, G. Y., Chen, D. H., Li, H. Y., & Song, W. L. (1984). The toxicity of aconitine and its analogues and their effects on cardiac contractive function. Acta Pharmaceutica Sinica, 19(9), 641‑646. View Source
